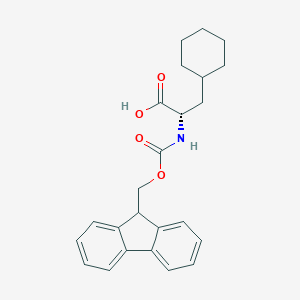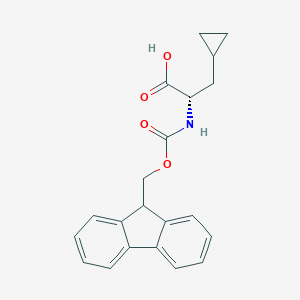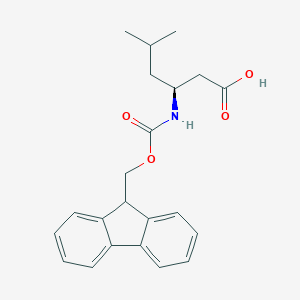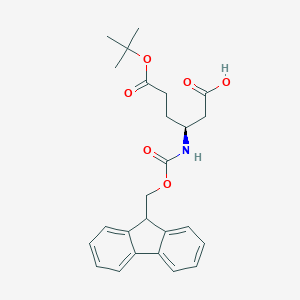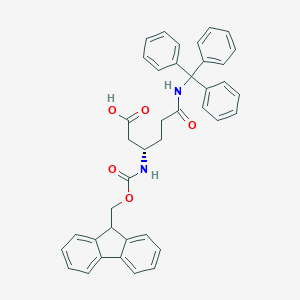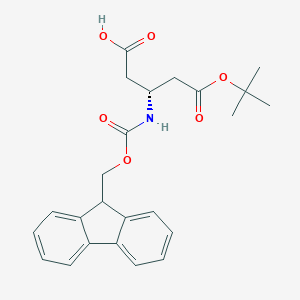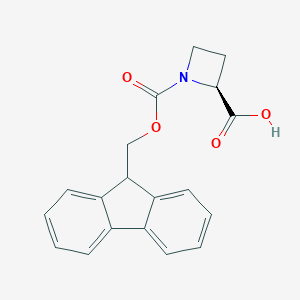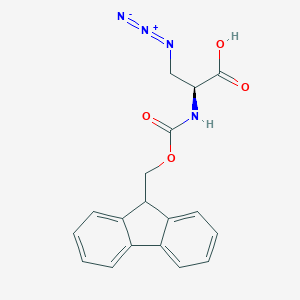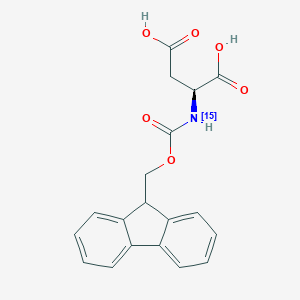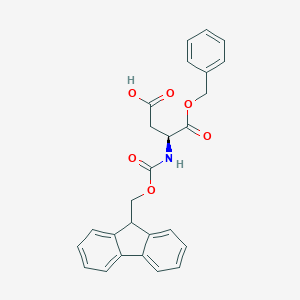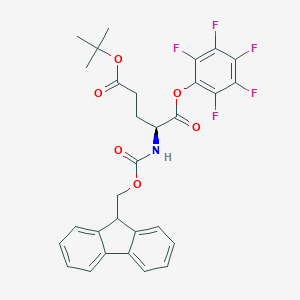
Fmoc-Glu(OtBu)-OPfp
Descripción general
Descripción
“Fmoc-Glu(OtBu)-OPfp” is a selectively protected building block used for library synthesis or the preparation of γ-glutamyl peptides by Fmoc SPPS . It is the standard reagent for coupling glutamic acid into peptide sequences .
Synthesis Analysis
The synthesis of “Fmoc-Glu(OtBu)-OPfp” involves several steps. One method involves the coupling of Fmoc-Glu-OAll and Arg(Pbf)-OtBu to form Fmoc-Glu(Arg(Pbf)-OtBu)-OAll . Another method involves the use of a decoppering agent and solvent to obtain Glu(OtBu), followed by the addition of the Fmoc group protection reagent .Molecular Structure Analysis
The molecular structure of “Fmoc-Glu(OtBu)-OPfp” can be found in various chemical databases .Chemical Reactions Analysis
“Fmoc-Glu(OtBu)-OPfp” is used in solid-phase peptide synthesis and protein semi-synthesis for site-specific modification of peptides and proteins . It is also used in the synthesis of cis-substituted cyclopropane carboxylic acids via C-H activation of cyclopropane carboxamides using a Pd catalyst .Physical And Chemical Properties Analysis
The physical and chemical properties of “Fmoc-Glu(OtBu)-OPfp” can be found in various chemical databases .Aplicaciones Científicas De Investigación
Specific Scientific Field
This application falls under the field of Biochemistry .
Summary of the Application
“Fmoc-Glu(OtBu)-OPfp” is used in the Fmoc/tBu solid-phase synthesis method, which is the method of choice for the synthesis of peptides in both research and industrial settings . This synthetic strategy involves a solid polymeric protecting group and allows the use of an excess of reagents to achieve quantitative yields .
Methods of Application
The Fmoc/tBu solid-phase synthesis involves the use of a solid polymeric protecting group. The process involves extensive washing with solvents between the synthetic steps .
Results or Outcomes
The adoption of this method in peptide synthesis does not impair the synthetic process and its adoption in current synthetic schemes will be translated into a smaller impact on the environment and on human health .
Synthesis of cis-substituted cyclopropane carboxylic acids
Specific Scientific Field
This application falls under the field of Organic Chemistry .
Summary of the Application
“Fmoc-Glu(OtBu)-OPfp” is used as a ligand in the synthesis of cis-substituted cyclopropane carboxylic acids .
Methods of Application
This involves C-H activation of cyclopropane carboxamides using a Pd catalyst .
Results or Outcomes
The result is the production of cis-substituted cyclopropane carboxylic acids .
Protection of Amine Groups in Peptide Synthesis
Specific Scientific Field
This application falls under the field of Biochemistry .
Summary of the Application
“Fmoc-Glu(OtBu)-OPfp” is widely used as a building block in peptide synthesis for the protection of amine groups .
Methods of Application
The Fmoc group is used to protect the amine groups during peptide synthesis. After the desired sequence is obtained, the Fmoc group can be removed to expose the amine group .
Results or Outcomes
The use of “Fmoc-Glu(OtBu)-OPfp” in peptide synthesis allows for the protection of amine groups, facilitating the synthesis of complex peptides .
Preparation of γ-Glutamyl Peptides
Specific Scientific Field
This application falls under the field of Organic Chemistry .
Summary of the Application
“Fmoc-Glu(OtBu)-OPfp” is used in the preparation of γ-glutamyl peptides .
Methods of Application
After condensation of the side-chain carboxy with an appropriate amine or alcohol, the α-amino and carboxy functions can be selectively unmasked with 20% piperidine in DMF and 50% TFA in DCM respectively, facilitating the synthesis of branched esters, amides, lactams and lactones containing the glutamyl unit .
Results or Outcomes
The result is the production of γ-glutamyl peptides .
Ligand in the Synthesis of cis-Substituted Cyclopropane Carboxylic Acids
Specific Scientific Field
This application falls under the field of Organic Chemistry .
Summary of the Application
“Fmoc-Glu(OtBu)-OPfp” can be employed as a ligand in the synthesis of cis-substituted cyclopropane carboxylic acids .
Methods of Application
This involves C-H activation of cyclopropane carboxamides using a Pd catalyst .
Results or Outcomes
The result is the production of cis-substituted cyclopropane carboxylic acids .
Building Block in Peptide Synthesis
Specific Scientific Field
This application falls under the field of Biochemistry .
Summary of the Application
“Fmoc-Glu(OtBu)-OPfp” is widely used as a building block in peptide synthesis .
Methods of Application
The Fmoc group is used to protect the amine groups during peptide synthesis. After the desired sequence is obtained, the Fmoc group can be removed to expose the amine group .
Results or Outcomes
The use of “Fmoc-Glu(OtBu)-OPfp” in peptide synthesis allows for the protection of amine groups, facilitating the synthesis of complex peptides .
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
5-O-tert-butyl 1-O-(2,3,4,5,6-pentafluorophenyl) (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H26F5NO6/c1-30(2,3)42-21(37)13-12-20(28(38)41-27-25(34)23(32)22(31)24(33)26(27)35)36-29(39)40-14-19-17-10-6-4-8-15(17)16-9-5-7-11-18(16)19/h4-11,19-20H,12-14H2,1-3H3,(H,36,39)/t20-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIDYQYOPUBOMTR-FQEVSTJZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCC(C(=O)OC1=C(C(=C(C(=C1F)F)F)F)F)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)CC[C@@H](C(=O)OC1=C(C(=C(C(=C1F)F)F)F)F)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H26F5NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80459315 | |
| Record name | Fmoc-Glu(OtBu)-OPfp | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80459315 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
591.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc-Glu(OtBu)-OPfp | |
CAS RN |
86061-04-3 | |
| Record name | 5-(1,1-Dimethylethyl) 1-(2,3,4,5,6-pentafluorophenyl) N-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-glutamate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=86061-04-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Fmoc-Glu(OtBu)-OPfp | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80459315 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-a-Fmoc-L-glutaminsäure-¿-t.-butylester pentafluorphenyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



